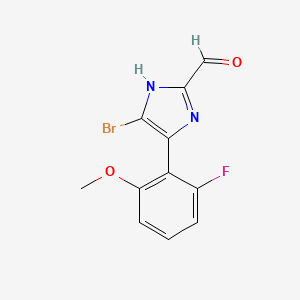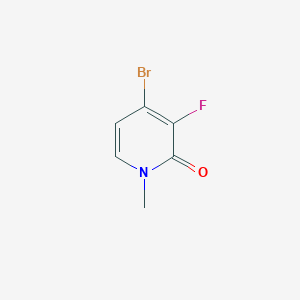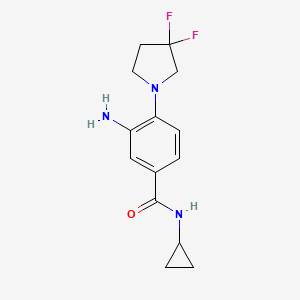
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide is an organic compound belonging to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a cyclopropyl group, and a difluoropyrrolidinyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be attached through nucleophilic substitution reactions, using difluoropyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the benzamide core may yield primary or secondary amines.
科学研究应用
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethylbenzamide
- 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)butanamide
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-cyclopropylbenzamide
Uniqueness
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C14H17F2N3O |
|---|---|
分子量 |
281.30 g/mol |
IUPAC 名称 |
3-amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C14H17F2N3O/c15-14(16)5-6-19(8-14)12-4-1-9(7-11(12)17)13(20)18-10-2-3-10/h1,4,7,10H,2-3,5-6,8,17H2,(H,18,20) |
InChI 键 |
BJCXREZTRKTZHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N3CCC(C3)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


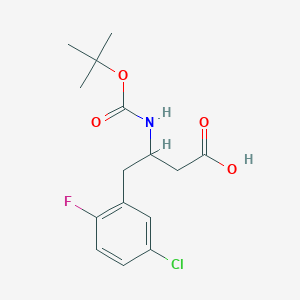
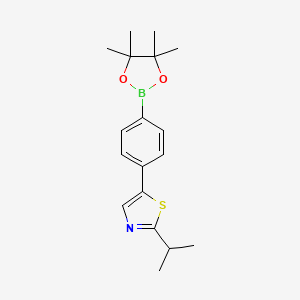
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
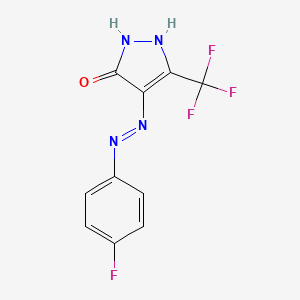
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
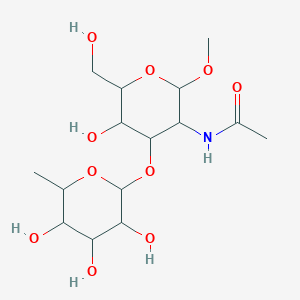
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
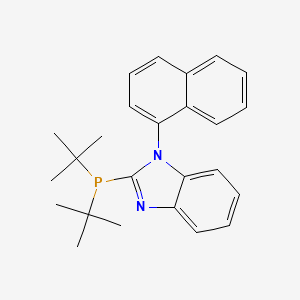
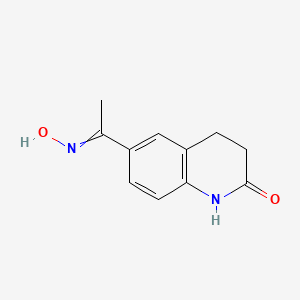
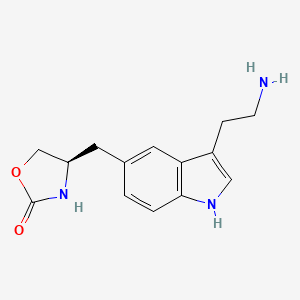
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
